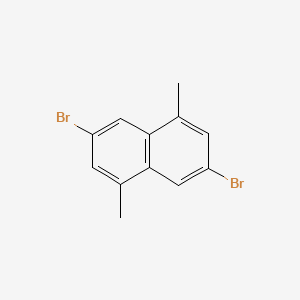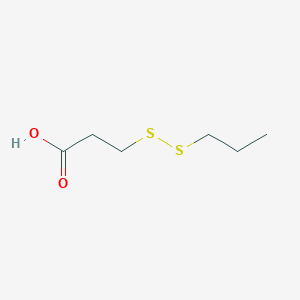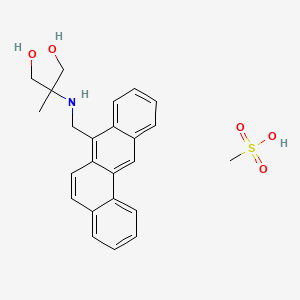![molecular formula C12H7NO5S B14320428 9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione CAS No. 109018-54-4](/img/structure/B14320428.png)
9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furobenzopyran Core: The initial step involves the cyclization of suitable precursors to form the furobenzopyran core. This can be achieved through the reaction of a phenol derivative with a furan derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Industrial Production Methods
Industrial production of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furobenzopyrans with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and thione groups may also contribute to its overall activity by modulating its chemical reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- : Similar structure but lacks the nitro and thione groups.
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Contains a different substituent at the 9-position.
- 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains two methoxy groups instead of a methoxy and nitro group.
Uniqueness
9-Methoxy-4-nitro-7H-furo3,2-gbenzopyran-7-thione is unique due to the presence of both nitro and thione groups, which impart distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
109018-54-4 |
|---|---|
Molekularformel |
C12H7NO5S |
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
9-methoxy-4-nitrofuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C12H7NO5S/c1-16-12-10-7(4-5-17-10)9(13(14)15)6-2-3-8(19)18-11(6)12/h2-5H,1H3 |
InChI-Schlüssel |
PJDUKBWBEFNNNK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)[N+](=O)[O-])C=CC(=S)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



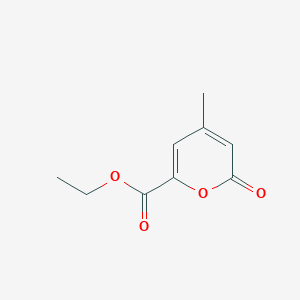
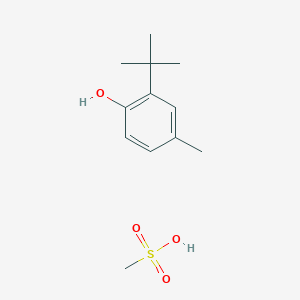
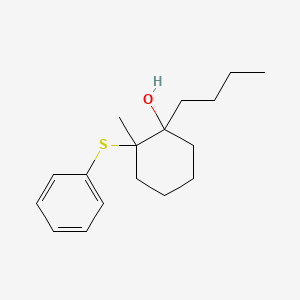

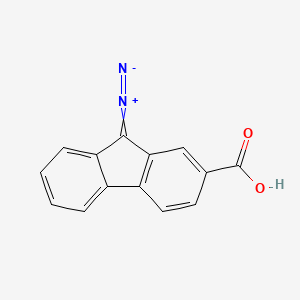
![N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B14320389.png)
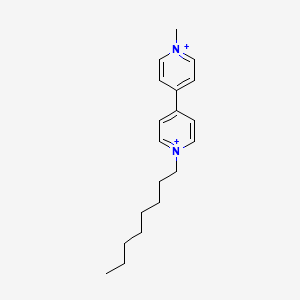

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
